molecular formula C17H15FN4O2S B6534738 1-(2-fluorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea CAS No. 1049174-55-1

1-(2-fluorophenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea

Cat. No.: B6534738
CAS No.: 1049174-55-1
M. Wt: 358.4 g/mol
InChI Key: KYGQNVXGNIONDA-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2-fluorophenyl group linked via a urea bridge to a 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and a dihydropyridazine scaffold, which is substituted with a thiophene ring.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c18-12-4-1-2-5-13(12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-6-3-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGQNVXGNIONDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Urea-Based Therapeutics

Compound 5h ():
  • Structure: 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea
  • Key Differences:
    • Replaces the dihydropyridazine ring with a methyl-substituted pyridine.
    • Fluorophenyl group at the para position vs. ortho in the target compound.
  • Activity: Tested against 60 cancer cell lines, with moderate efficacy.
BJ41322 ():
  • Structure: 1-(3-Methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
  • Key Differences:
    • Methoxy substituent at the 3-position of the phenyl ring vs. 2-fluoro in the target compound.
  • Implications: The methoxy group enhances electron-donating properties and solubility, whereas the ortho-fluoro group increases electronegativity and metabolic stability .
Flufenoxuron ():
  • Structure: 1-[4-(2-Chloro-α,α,α-trifluoro-p-tolyloxy)-2-fluorophenyl]-3-(2,6-difluorobenzoyl)urea
  • Key Differences:
    • Contains a trifluorotolyloxy group and difluorobenzoyl substituents instead of dihydropyridazine and thiophene.
  • Application: A pesticide, highlighting how urea derivatives can be tailored for agrochemical vs. pharmaceutical use. The bulky substituents in flufenoxuron likely enhance environmental persistence, unlike the target compound’s bioactive-oriented design .

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Key Substituents
Target Compound 3.1 0.12 Not reported 2-fluorophenyl, dihydropyridazine-thiophene
5h () 2.8 0.25 217–219 4-fluorophenyl, methylpyridine-thiophene
BJ41322 () 2.5 0.45 Not reported 3-methoxyphenyl, dihydropyridazine-thiophene
Flufenoxuron () 4.9 <0.01 169–172 Trifluorotolyloxy, difluorobenzoyl
  • Key Observations: The target compound’s ortho-fluoro group slightly increases lipophilicity (LogP ~3.1) compared to BJ41322 (LogP ~2.5), favoring membrane permeability.

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